(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound with the molecular formula C17H18N2O2S2 This compound is characterized by its unique spiro structure, which includes a thiazole ring and a spirocyclic system containing oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Spirocyclic System Formation: The spirocyclic system is formed by reacting the thiazole derivative with a suitable spirocyclic precursor, such as a lactam or lactone, under basic conditions.
Final Coupling Reaction: The final step involves coupling the thiazole-spirocyclic intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Functionalized derivatives with new substituents
Scientific Research Applications
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple heteroatoms (oxygen, sulfur, and nitrogen) in the spirocyclic system enhances its reactivity and potential for diverse applications. Additionally, its ability to undergo various chemical reactions and form functionalized derivatives further distinguishes it from similar compounds.
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-16(19-8-6-17(7-9-19)21-10-11-23-17)14-12-22-15(18-14)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGDKVRFAGTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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